molecular formula C5H5N3S B2815897 6-Methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 37654-77-6

6-Methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B2815897
CAS No.: 37654-77-6
M. Wt: 139.18
InChI Key: QMGBTAFRWOYLHS-UHFFFAOYSA-N
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Description

6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system incorporates both imidazole and 1,3,4-thiadiazole motifs, a combination known to confer a wide spectrum of biological activity . Researchers utilize this core scaffold as a key precursor in the synthesis of novel compounds for pharmacological evaluation. The imidazo[2,1-b][1,3,4]thiadiazole nucleus is the subject of intensive research, particularly in oncology. Derivatives of this structure have demonstrated potent antiproliferative activity against diverse cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), with some compounds exhibiting IC50 values in the low micromolar range . Studies indicate that these compounds can act as potent inhibitors of specific protein targets, such as the serine/threonine kinase Pim-1 , which plays a critical role in cell cycle progression and apoptosis inhibition and is a validated target for cancers like lymphomas, leukemias, and prostate cancers . Other research has shown that analogues can inhibit targets like HDAC7 and exhibit promising activity in breast cancer cell models (MCF-7) . Beyond oncology, this chemotype holds substantial promise in infectious disease research. Synthetic derivatives have shown noteworthy antibacterial and antifungal activities against a panel of pathogens, including Escherichia coli , Staphylococcus aureus , and Mycobacterium smegmatis . The mechanism is often linked to the inhibition of essential bacterial enzymes, such as FabH, a key component in the fatty acid biosynthesis pathway . The compound serves as a versatile intermediate for further functionalization. Synthetic protocols often involve the reaction of 2-amino-1,3,4-thiadiazole precursors with α-haloketones, and modern approaches employ microwave-assisted and catalyst-free reactions for efficient library generation . Researchers value this scaffold for its potential to yield candidates with improved efficacy and target selectivity. Intended Use : This product is designed for use in laboratory research and chemical synthesis as a key intermediate. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGBTAFRWOYLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37654-77-6
Record name 6-methylimidazo[2,1-b][1,3,4]thiadiazole
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Synthetic Methodologies and Chemical Transformations of 6 Methylimidazo 2,1 B 1 2 3 Thiadiazole and Its Analogues

General Synthetic Routes to the Imidazo[2,1-b]nih.govresearchgate.netresearchgate.netthiadiazole Core

The construction of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system is most commonly achieved through the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) precursor with a suitable C2 synthon, typically an α-haloketone.

The most prevalent and versatile method for the synthesis of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole core involves the Hantzsch-type condensation reaction between a 2-amino-5-(un)substituted-1,3,4-thiadiazole and an α-halo ketone, such as phenacyl bromide. researchgate.netresearchgate.netmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.netirjmets.comnih.gov The reaction proceeds through the initial formation of a hydrobromide salt intermediate, which is then neutralized to yield the final fused heterocyclic product. researchgate.netresearchgate.net

The general reaction scheme is as follows: A 2-amino-1,3,4-thiadiazole is reacted with an α-haloketone in a solvent. The resulting intermediate undergoes intramolecular cyclization via dehydration to form the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring system. mdpi.com The versatility of this method allows for the introduction of various substituents at the C2, C5, and C6 positions of the final molecule, depending on the substitution pattern of the starting materials. For instance, using substituted phenacyl bromides allows for the introduction of different aryl groups at the C6 position. researchgate.netirjmets.com

Table 1: Examples of Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Synthesis via Cyclization
2-Amino-1,3,4-thiadiazole Reactantα-Halo Ketone ReactantReaction ConditionsProduct
2-Amino-5-(1H-indol-3-yl)-1,3,4-thiadiazole2-Bromoethanone derivativesReflux in anhydrous ethanol for 24 hours3-(6-Phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)-1H-indole hydrobromides nih.gov
2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazolesPhenacyl or p-substituted phenacyl bromidesBoiling in dry ethanol6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles mdpi.com
5-Cyclopropyl-1,3,4-thiadiazol-2-amine2-Bromo-1,2-(substituted aryl)ethanonesNot specified2-Cyclopropyl-6-(substituted aryl)-5-phenylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives ijpsr.com

While the reaction with α-halo ketones is the most common, other strategies for the cyclization to form the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole core exist. One such method involves the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric acid or polyphosphoric acid to form a 5-substituted-2-amino-1,3,4-thiadiazole, which can then be further reacted as described above. nih.gov Another approach is the reaction of 2-amino-1,3,4-thiadiazoles with compounds other than α-halo ketones that can provide the necessary two-carbon unit for the imidazole (B134444) ring formation.

Specific Synthesis and Derivatization of 6-Methylimidazo[2,1-b]nih.govresearchgate.netresearchgate.netthiadiazole

The synthesis of the specific 6-methyl substituted analogue and its subsequent derivatization follows the general principles outlined above, with specific modifications to introduce the methyl group at the C6 position and to functionalize other positions of the heterocyclic core.

The synthesis of 6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivatives is achieved by using an α-halo ketone bearing a methyl group, such as chloroacetone (B47974) or bromoacetone, in the cyclization reaction with a 2-amino-1,3,4-thiadiazole. For example, the reaction of 2-bromo-6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with various secondary alkyl amines has been reported to yield the corresponding 2-alkylamino derivatives. researchgate.net

The C5 position of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring is susceptible to electrophilic substitution reactions. mdpi.com This allows for the introduction of various functional groups at this position.

Formylation: C-5 formylation can be achieved using standard Vilsmeier-Haack conditions, which typically involve the use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). irjmets.com This introduces a formyl group (-CHO) at the C5 position, which can serve as a handle for further synthetic transformations.

Halogenation: Halogenation at the C5 position can be accomplished using reagents like bromine in acetic acid. researchgate.net This introduces a halogen atom, such as bromine, which can then participate in various cross-coupling reactions or be displaced by nucleophiles.

Thiocyanation: The introduction of a thiocyanate (B1210189) group at the C5 position has been reported by reacting the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with potassium thiocyanate (KSCN) and bromine in acetic acid. researchgate.net

The C2 position of the imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole ring can also be functionalized, particularly through nucleophilic displacement reactions if a suitable leaving group is present. For instance, a bromo substituent at the C2 position can be displaced by various nucleophiles. The reaction of 2-bromo-6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole with secondary alkyl amines has been reported to yield 2-alkylamino derivatives. researchgate.net Similarly, reaction with piperazine (B1678402) has been shown to produce 1,4-bis-(6-methylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-2-yl)piperazine. researchgate.net

Table 2: Functionalization Reactions of the Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole Core
PositionReaction TypeReagents and ConditionsFunctional Group Introduced
C-5Formylation (Vilsmeier-Haack)POCl₃, DMF-CHO irjmets.com
C-5BrominationBromine in acetic acid-Br researchgate.net
C-5ThiocyanationKSCN, Bromine in acetic acid-SCN researchgate.net
C-2Nucleophilic SubstitutionSecondary alkyl amines-NR₂ researchgate.net
C-2Nucleophilic SubstitutionPiperazine-N(CH₂CH₂)₂N- researchgate.net

Advanced Synthetic Approaches

Advanced synthetic methodologies have been developed to enhance the efficiency, yield, and environmental friendliness of the synthesis of 6-methylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole and its derivatives. These approaches, including microwave-assisted synthesis and specific chemical transformations like the Mannich reaction, offer significant advantages over classical methods.

Microwave-Assisted Synthesis of Imidazo[2,1-b]tandfonline.comresearchgate.netresearchgate.netthiadiazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of 2,6-disubstituted-imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazoles. The typical procedure involves the condensation reaction between a 2-amino-5-substituted-1,3,4-thiadiazole and an appropriate α-bromo ketone under microwave irradiation. researchgate.net

This method is noted for its operational simplicity, reduced reaction times, and good yields of the final products. researchgate.net The use of microwave energy facilitates rapid heating of the reactants and solvent, leading to a significant rate enhancement for the cyclocondensation reaction. One-pot cascade processes under microwave irradiation have also been developed, further improving the efficiency and green credentials of the synthesis. tandfonline.com

The reaction involves heating a mixture of the starting materials, often in a solvent like ethanol or in a greener medium such as a polyethylene (B3416737) glycol (PEG)-water system. tandfonline.comresearchgate.net The products are typically characterized using spectroscopic methods like IR, NMR, and Mass spectrometry. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Analogues

2-Amino-1,3,4-thiadiazole Reactant α-Bromo Ketone Reactant Product Reaction Time Yield (%) Reference
2-Amino-5-benzyl-1,3,4-thiadiazole 2-Bromo-1-phenylethanone 2-Benzyl-6-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole 10-15 min Good researchgate.net
2-Amino-5-benzyl-1,3,4-thiadiazole 2-Bromo-1-(4-methoxyphenyl)ethanone 2-Benzyl-6-(4-methoxyphenyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole 10-15 min Good researchgate.net
2-Amino-5-(4-nitrobenzyl)-1,3,4-thiadiazole 2-Bromo-1-(4-bromophenyl)ethanone 2-(4-Nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole 10-15 min Good researchgate.net

Mannich Reaction in Imidazo[2,1-b]tandfonline.comresearchgate.netresearchgate.netthiadiazole Derivatization

The Mannich reaction is a crucial carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of the imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole scaffold, this reaction serves as a key method for introducing diverse functional groups, leading to the synthesis of novel derivatives. researchgate.netbenthamdirect.com

Research has established that electrophilic substitution reactions on the imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole ring system preferentially occur at the C-5 position. nih.gov This regioselectivity is attributed to the electronic properties of the fused heterocyclic system. Consequently, the Mannich reaction provides a reliable route for the synthesis of 5-substituted derivatives.

The reaction typically involves treating the parent imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole with formaldehyde (B43269) and a primary or secondary amine, often in the presence of a catalytic amount of acid. benthamdirect.com This three-component condensation results in the formation of a C-N bond at the C-5 position, yielding a Mannich base. This derivatization is valuable for creating libraries of compounds with potentially varied biological activities. For instance, various secondary amines can be employed to furnish the corresponding 5-(aminomethyl)imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole derivatives. benthamdirect.com

Table 2: Example of Mannich Reaction for Derivatization of an Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Analogue

Imidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Substrate Amine Reagents Product Reference
6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Morpholine Formaldehyde, Acetic Acid 4-{[6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazol-5-yl]methyl}morpholine benthamdirect.com
6-(1-Benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole Piperidine Formaldehyde, Acetic Acid 5-(Piperidin-1-ylmethyl)-6-(1-benzofuran-2-yl)-2-phenylimidazo[2,1-b] tandfonline.comresearchgate.netresearchgate.netthiadiazole benthamdirect.com

Structural Elucidation and Conformational Analysis of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the synthesis and purity of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information to build a comprehensive picture of the molecular structure. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR spectra of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives, protons on the aromatic and heterocyclic rings typically appear in distinct regions. For instance, in the spectrum of 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the imidazole (B134444) proton (H-5) is observed as a singlet at approximately 8.66 ppm. researchgate.net Protons of substituted phenyl groups and other aliphatic moieties are observed at their characteristic chemical shifts. researchgate.netnih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring in related derivatives show characteristic peaks in the range of 158 to 164 ppm. nih.gov In more complex structures, such as 5-Methoxy-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-5-methoxy-1H-indole, the numerous aromatic and heterocyclic carbons can be assigned based on their chemical environment. nih.gov Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a commonly used solvent for these NMR analyses. utq.edu.iqnih.gov

Table 1: Selected NMR Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole8.66 (1H, s, H-5), 7.86 (2H, d), 7.44 (2H, d), 7.28 (2H, d), 7.15 (2H, d), 4.37 (2H, s, -CH₂-), 2.29 (3H, s, CH₃)Data not specified researchgate.net
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-1H-indole12.03 (1H, bs, NH), 8.96 (1H, s, Ar-H), 8.25 (2H, d), 8.06-8.21 (3H, m, Ar-H), 7.62 (1H, d), 7.41-7.45 (1H, d), 6.94 (1H, dd), 3.86 (3H, s, OCH₃)158.1, 155.1, 145.6, 144.0, 142.4, 140.6, 131.6, 130.0, 124.8, 124.3, 124.1, 113.3, 113.0, 106.2, 102.2, 55.3 nih.gov

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The spectra of imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole derivatives typically show characteristic absorption bands. For example, C-H stretching vibrations for the aromatic rings are observed around 3026 cm⁻¹. researchgate.net The stretching vibrations for C=N and C=C bonds within the fused heterocyclic system and attached phenyl rings are generally found in the 1470-1525 cm⁻¹ region. researchgate.net The presence of specific substituents, such as a nitro group, would introduce additional characteristic bands.

Table 2: Key FT-IR Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives

CompoundKey Absorption Bands (cm⁻¹)Source
6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole3026 (Ar C-H), 2909-2737 (Aliphatic C-H), 1525 (C=C), 1470 (C=N) researchgate.net
5-Methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazol-2-yl]-1H-indole3609 (N-H) nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds. For 2-methylthio-6-phenyl-imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the electron impact mass spectrum shows a molecular ion peak along with characteristic fragment ions. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized molecules. mdpi.com

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined values are typically found to be in close agreement (within ±0.4%) with the theoretically calculated values, which confirms the molecular formula and purity of the derivatives. nih.govmdpi.com The structures of newly synthesized compounds are routinely confirmed by a combination of these spectroscopic techniques, including IR, NMR, mass spectrometry, and elemental analysis. researchgate.netresearchgate.net

X-ray Crystallographic Studies of Imidazo[2,1-b]utq.edu.iqnih.govnih.govthiadiazole Derivatives

X-ray crystallographic studies have shown that the fused imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole ring system is generally planar. In the case of 2-isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole, the fused-ring system is described as statistically planar, with a root-mean-square (r.m.s.) deviation of only 0.002 Å. nih.gov This planarity is a key feature of the core heterocyclic structure. Substituents attached to this core can adopt various orientations relative to the planar ring system. nih.gov

Table 3: Selected X-ray Crystallographic Data for Imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazole Derivatives

CompoundPlanarity AssessmentKey Dihedral AngleSource
2-Isobutyl-6-(4-methoxyphenyl)imidazo[2,1-b] utq.edu.iqnih.govnih.govthiadiazoleFused-ring system is statistically planar (r.m.s. deviation = 0.002 Å)4.52 (6)° (between the fused ring and the methoxybenzene ring) nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

The supramolecular architecture of 6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives is significantly influenced by a network of weak non-covalent interactions, particularly intramolecular and intermolecular hydrogen bonds. While classical N-H···O or O-H···N hydrogen bonds are often absent unless specific functional groups are introduced, the crystal packing is predominantly stabilized by weak C-H···N, C-H···O, and C-H···S interactions, alongside π-π stacking. nih.govresearchgate.net

In the crystal structures of various 6-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, C-H···N hydrogen bonds are a recurring motif. nih.gov For instance, in the structure of 6-(2-Chlorophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole, molecules are linked by three distinct C-H···N hydrogen bonds, creating ribbons that feature alternating R²₂(8) and R⁴₄(18) ring motifs. nih.gov Similarly, 6-(4-fluoro-3-methoxyphenyl)-2-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole molecules are connected into centrosymmetric R²₂(8) dimers through C-H···N hydrogen bonds. nih.gov These interactions involve hydrogen atoms from the aryl or imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core acting as donors and the nitrogen atoms of the imidazole ring acting as acceptors.

The table below details typical geometries for intermolecular hydrogen bonds observed in the crystal structures of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry of A
C(2)H(2A)N(4)0.932.593.498(3)163x, y, z
C(5)H(5A)N(1)0.932.653.524(3)156x-1, y, z
C(10)H(10A)N(4)0.932.683.483(3)144-x+1, -y+1, -z+1

Note: Data is representative and compiled from various crystallographic studies of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives. Exact values may vary between specific structures.

These hydrogen bonding networks, though individually weak, collectively contribute to the formation of robust one-, two-, or three-dimensional supramolecular assemblies. They often work in concert with other interactions like π-stacking to achieve a stable and dense crystal packing. nih.govnih.gov

Hirshfeld Surface and Energy Framework Analysis for Supramolecular Assembly

To quantitatively analyze the intermolecular interactions that govern the supramolecular assembly of 6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, Hirshfeld surface analysis and energy framework calculations are employed. researchgate.net These computational tools provide profound insights into the nature and relative importance of various non-covalent contacts within the crystal lattice. nih.govnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions. The surface is generated based on the electron distribution of a molecule, and properties such as the normalized contact distance (d_norm) are mapped onto it. The d_norm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, blue spots representing longer contacts, and white areas denoting contacts around the van der Waals separation. nih.gov

The table below presents a typical breakdown of intermolecular contacts for an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative.

Interaction TypeContribution (%)
H···H29.0 - 31.5%
C···H / H···C20.3%
O···H / H···O39.1%
S···H / H···S21.1 - 35.3%
N···H / H···N24.3%
S···C / C···S9.7%

Note: The percentage contributions are indicative and vary depending on the specific substituents on the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole core. nih.govnih.gov The O···H/H···O interactions are significant in derivatives containing oxygen atoms (e.g., methoxy (B1213986) or carbonyl groups).

These analyses show that H···H, S···H/H···S, and C···H/H···C contacts are major contributors to the crystal packing, underscoring the importance of van der Waals forces and weak hydrogen bonds in the absence of strong classical hydrogen bond donors. nih.govnih.gov

Energy Framework Analysis

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecular pairs within the crystal lattice. This method uses quantum chemistry to compute the electrostatic, dispersion, repulsion, and total interaction energies, which can be visualized as frameworks. researchgate.net The thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy.

In the analysis of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, the total interaction energy is often dominated by the dispersion component, with the electrostatic component being less significant but still crucial for directional interactions like hydrogen bonds. researchgate.net For example, π-π stacking interactions are characterized by large dispersion energies, appearing as thick cylinders in the energy framework diagram. Hydrogen bonding interactions show a balance of electrostatic and dispersion contributions. This detailed energy analysis allows for a hierarchical understanding of the forces driving the supramolecular assembly, confirming that a combination of directional hydrogen bonds and non-directional dispersion forces dictates the final crystal structure. researchgate.net

Computational and Theoretical Investigations of Imidazo 2,1 B 1 2 3 Thiadiazole Compounds

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By calculating the electron density, DFT can elucidate various molecular properties and predict the behavior of compounds like those based on the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole scaffold.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations have shown that the distribution of these orbitals is typically across the π-electron system. researchgate.net For instance, in some derivatives, the HOMO is concentrated on the sulfur and nitrogen atoms, while the LUMO is distributed over the carbon and other nitrogen atoms of the heterocyclic rings. researchgate.net This distribution is critical for understanding charge transfer within the molecule and its interactions with biological receptors. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole derivatives, MEP analyses can identify the nitrogen and oxygen atoms as common sites for electrophilic interactions due to their high electronegativity, which is crucial for hydrogen bonding and interactions with protein active sites. researchgate.netresearchgate.net

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of the reactivity and stability of the molecule. nih.gov

Table 1: Key Chemical Reactivity Parameters Derived from DFT

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the molecule's resistance to change in its electron distribution.
Chemical Softness (S) 1 / ηThe reciprocal of hardness; indicates the molecule's polarizability.
Electronegativity (χ) -(ELUMO + EHOMO) / 2Represents the molecule's ability to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity of a species to accept electrons.

This table provides a conceptual overview of chemical reactivity parameters calculated from DFT.

Studies on various 1,3,4-thiadiazole derivatives have shown that these calculated parameters correlate well with their observed biological activities. nih.gov For example, a lower chemical hardness and higher electrophilicity index often correspond to enhanced biological interactions, as they facilitate charge transfer processes between the drug molecule and its biological target. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ijpp.org.in This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their activity.

For imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole derivatives, molecular docking studies have been performed against a wide range of biological targets to explore their potential as therapeutic agents. These studies predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, derivatives of this scaffold have been docked against various enzymes to predict their efficacy as antitubercular, antifungal, and anti-HIV agents. researchgate.net Docking studies against Mycobacterium tuberculosis enzymes like Pantothenate synthetase have identified derivatives with high binding affinities, suggesting they could be potent anti-TB agents. Similarly, docking against HIV-1 protease has revealed that certain substitutions on the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole ring, such as chloro and nitro groups, can significantly enhance the binding affinity. rjptonline.orgresearchgate.net In the context of cancer therapy, these compounds have been evaluated as inhibitors of kinases like Focal Adhesion Kinase (FAK), with docking studies helping to rationalize their antiproliferative effects. irjmets.comnih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole Derivatives

Compound DerivativeProtein TargetPredicted ActivityDocking Score (kcal/mol or other)
Substituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazolesPantothenate synthetase (M. tuberculosis)Antitubercular-9.7 to -10.8
Substituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazolesGlycylpeptide N-tetradecanoyl transferase (Candida albicans)Antifungal-10.4 to -10.8
2,6-disubstituted Imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazolesHIV-1 ProteaseAnti-HIV-89.44 to -117.41 (dock score) researchgate.net
Imidazo[2,1-b]thiazole-linked thiadiazolesGlypican-3 protein (GPC-3)Anticancer (Hepatic)-6.90 to -10.30 nih.gov

This table is a representation of data found in the cited literature for various derivatives of the core scaffold.

These computational investigations are crucial for understanding the structure-activity relationships (SAR) of the imidazo[2,1-b] rjptonline.orgresearchgate.netijpp.org.inthiadiazole scaffold. researchgate.net By combining quantum chemical calculations with molecular docking, researchers can build robust models to predict the biological activity of novel compounds, thereby accelerating the drug discovery and development process.

Binding Affinity Calculations and Molecular Recognition

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target, forming a stable complex. This method provides insights into the binding affinity, which is often represented by a docking score; more negative values typically indicate a higher binding affinity. For the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships.

Research has shown that substitutions on the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole ring system significantly influence its binding affinity for various proteins. For instance, derivatives with a methoxy (B1213986) substitution on the phenyl ring at the thiazole (B1198619) position and a nitro or chloro group on the phenyl ring at the 6th position of the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole core were found to have a high affinity for Pantothenate synthetase and Glycylpeptide N-tetradecanoyl transferase proteins.

Specific docking studies have evaluated these derivatives against proteins relevant to antimicrobial and antifungal activities. The compounds 6a1 and 6d1 showed the highest affinity for the tubercular protein Pantothenate synthetase and the fungal protein Glycylpeptide N-tetradecanoyl transferase, suggesting their potential as anti-tubercular and anti-fungal agents. The docking scores indicated a significantly higher affinity for these targets compared to standard drugs like Isoniazid and fluconazole.

Table 1: Molecular Docking Scores of Imidazo[2,1-b] nih.govtexilajournal.comthiadiazole Derivatives Against Various Protein Targets
CompoundTarget ProteinDocking Score (kcal/mol)Standard DrugStandard Drug Docking Score (kcal/mol)
6a1Pantothenate synthetase (Anti-tubercular)-9.7Isoniazid-5.6
6d1Pantothenate synthetase (Anti-tubercular)-9.7Isoniazid-5.6
6a1Glycylpeptide N-tetradecanoyl transferase (Anti-fungal)-10.4Fluconazole-7.3
6d1Glycylpeptide N-tetradecanoyl transferase (Anti-fungal)-10.8Fluconazole-7.3

Molecular Dynamics Simulations for Complex Structural Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for evaluating the conformational stability of a ligand-protein complex obtained from molecular docking. mdpi.com For imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, these simulations provide deeper insights into the dynamic behavior and stability of the compounds within the active site of a biological target. mdpi.comnih.gov

Studies on 1,3,4-thiadiazole derivatives, including the imidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold, have utilized MD simulations to confirm the stability of interactions with target proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and histone deacetylase 7 (HDAC7). mdpi.comnih.gov These simulations, often run for periods up to 100 nanoseconds, reveal that the protein-ligand complexes remain stable, with minimal deviations throughout the simulation trajectory. nih.gov

The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the complex. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the protein's active site. Furthermore, MD simulations can confirm the persistence of key binding interactions, such as hydrogen bonds, which are crucial for the ligand's inhibitory activity. nih.gov For example, simulations have shown that imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives can maintain stable hydrogen bonds with vital amino acid residues like LYS67 in the PIM-1 protein, which is critical for its inhibition.

In Silico Predictive Modeling

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts the biological activity profile of a compound based on its structural formula. The algorithm works by comparing the structure of a new compound with a vast database of well-known biologically active substances. nih.gov The prediction is presented as a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). nih.gov Biological activities where Pa exceeds Pi are considered likely for the given compound.

The PASS tool can predict thousands of pharmacological effects, mechanisms of action, and specific toxicities. nih.gov For derivatives of the 1,3,4-thiadiazole family, PASS predictions have been used to identify high-potential bioactivities. This analysis has indicated strong potential for these compounds as antivirals and Mcl-1 antagonists. The PASS analysis, combined with other in silico methods, helps to screen and select the most promising compounds for further chemical synthesis and biological testing. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to assess the pharmacokinetic profile of a compound and its potential to be developed into a viable drug. For imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, ADME parameters are computationally evaluated to determine their drug-likeness. nih.gov

Studies on various 1,3,4-thiadiazole and imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives have shown that these compounds generally exhibit acceptable ADME profiles. nih.govnih.gov The predictions often indicate good oral bioavailability, as many compounds are found to obey Lipinski's rule of five. nih.gov This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. ADME studies on these derivatives have shown acceptable absorption and distribution properties, with no predicted toxicity or carcinogenicity for many of the tested compounds. nih.gov These in silico results suggest that imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives are promising candidates for further development as orally bioavailable drug-like molecules. nih.govnih.gov

Bioactivity Score Prediction

The bioactivity score of a compound is a computational prediction of its potential to interact with various major drug target classes. Web-based tools like Molinspiration are commonly used to calculate these scores based on a molecule's structure. nih.gov The score is calculated for targets including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. nih.govnih.gov

The interpretation of the bioactivity score is generally as follows: a score greater than 0.0 indicates that the compound is likely to be active, a score between -5.0 and 0.0 suggests moderate activity, and a score less than -5.0 implies inactivity. texilajournal.comnih.gov

For a series of imidazo[2,1-b] nih.govtexilajournal.comthiadiazole derivatives, in silico analysis has been performed to predict their bioactivity scores. nih.gov The results of these predictions highlighted the compounds as promising drug candidates, showing moderate activity with bioactivity score values situated between -1.25 and -0.06. nih.gov This suggests that compounds based on the 6-Methylimidazo[2,1-b] nih.govtexilajournal.comthiadiazole scaffold possess a favorable profile for interacting with various biological targets, warranting further investigation.

Anticancer/Antiproliferative Research

The imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole scaffold has been a focal point of medicinal chemistry research due to its broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of a methyl group at the 6-position, along with other substitutions, has led to the development of derivatives with significant cytotoxic and antiproliferative capabilities.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating a range of potencies.

Notably, a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides showed potent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values in the range of 8.38–11.67 µM. nih.gov

Furthermore, various 1,3,4-thiadiazole derivatives, the core structure of the compounds of interest, have shown cytotoxicity against HT-29 (colon carcinoma) and HL-60 (human leukemia) cell lines. nih.gov The antiproliferative activity of this class of compounds has also been observed against A549 (lung carcinoma) cells. nih.govnih.gov

In the context of pancreatic cancer, a new series of imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives demonstrated relevant in vitro antiproliferative activity on a panel of pancreatic ductal adenocarcinoma (PDAC) cells, including SUIT-2 , Capan-1 , and Panc-1 . semanticscholar.org Specifically, compounds 9c and 9l from this series showed IC50 values ranging from 5.11 to 10.8 µM across these cell lines. semanticscholar.org

Additionally, studies on 1,3,4-thiadiazole derivatives have reported cytotoxic activity against the human lung adenocarcinoma cell line H1975 . nih.gov While extensive research has been conducted, specific cytotoxicity data for 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives against the SK-BR-3 breast cancer cell line is not extensively detailed in the reviewed literature.

Compound/Derivative SeriesCell LineCancer TypeReported Activity (IC50/GI50)Reference
N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazidesMCF-7Breast Cancer8.38–11.67 µM nih.gov
1,3,4-Thiadiazole derivativesHT-29Colon CarcinomaActivity noted nih.gov
1,3,4-Thiadiazole derivativesHL-60LeukemiaActivity noted nih.gov
1,3,4-Thiadiazole derivativesA549Lung CarcinomaActivity noted nih.govnih.gov
Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l)SUIT-2Pancreatic Cancer5.11 to 10.8 µM semanticscholar.org
Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l)Capan-1Pancreatic Cancer5.11 to 10.8 µM semanticscholar.org
Imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives (e.g., 9c, 9l)Panc-1Pancreatic Cancer5.11 to 10.8 µM semanticscholar.org
1,3,4-Thiadiazole derivativesH1975Lung AdenocarcinomaActivity noted nih.gov

Elucidation of Molecular Mechanisms of Action

The anticancer effects of 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives are underpinned by their ability to interfere with crucial cellular processes involved in cancer cell proliferation and survival.

Pim-1 Kinase: While direct inhibition of Pim-1 kinase by 6-Methylimidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives is an area of ongoing investigation, structurally related imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, suggesting a potential mechanism for this class of compounds. semanticscholar.org

Focal Adhesion Kinase (FAK): A new class of imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole compounds has been evaluated as inhibitors of FAK phosphorylation. nih.gov The antiproliferative and antimigratory activity of certain derivatives was associated with the inhibition of phospho-FAK. nih.gov

CDK1: The bis-indole derivative, which shares structural similarities with the indole-substituted imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazoles, was reported as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) with an IC50 value of 0.86 µM. semanticscholar.org This suggests that CDK1 inhibition could be a relevant mechanism of action for this family of compounds.

Certain imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole-linked oxindoles have been identified as potent inhibitors of tubulin polymerization. This action disrupts microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.

Consistent with the inhibition of tubulin polymerization and certain kinases like CDK1, several imidazo[2,1-b] semanticscholar.orgnih.govnih.govthiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase. For instance, one N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivative caused an accumulation of MCF-7 cells in the G2/M phase (27.07% compared to 11.31% in control cells). nih.gov

A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with certain 6-methylimidazo[2,1-b]thiazole (B1607133) derivatives leads to an increase in the levels of pro-apoptotic proteins such as Bax, caspase 8, and caspase 9, and a decrease in the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov This modulation of apoptotic pathways ultimately leads to the selective death of cancer cells.

Molecular MechanismKey FindingsAffected Cellular ProcessReference
Enzyme InhibitionInhibition of FAK phosphorylation and potential for CDK1 and Pim-1 kinase inhibition.Cell signaling, proliferation, survival, and migration. semanticscholar.orgnih.gov
Inhibition of Tubulin PolymerizationDisruption of microtubule assembly.Cell division (mitosis).
Cell Cycle ModulationArrest of cells in the G2/M phase of the cell cycle.Cell proliferation and division. nih.gov
Apoptosis InductionUpregulation of pro-apoptotic proteins (Bax, caspases) and downregulation of anti-apoptotic proteins (Bcl-2).Programmed cell death. nih.gov
Modulation of Protein Expression (e.g., Cyclin-B1)

Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been shown to modulate the expression of key proteins involved in cell cycle regulation, such as Cyclin-B1. Research into a series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-linked oxindoles identified three compounds—7, 11, and 15—that exhibited potent anti-proliferative activity. nih.govresearchgate.net Treatment of cancer cell lines with these specific derivatives led to an accumulation of cells in the G2/M phase of the cell cycle, which was associated with increased levels of Cyclin-B1 protein. nih.govresearchgate.net

Conversely, a different study on a novel series of Mitogen-activated protein kinase-interacting protein kinase (MNK) inhibitors featuring an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol scaffold demonstrated an opposite effect. nih.gov One potent compound from this series, compound 18, was found to decrease the levels of Cyclin-B1 in A549 and MDA-MB-231 cancer cell lines. nih.gov This reduction in Cyclin-B1 expression contributed to the compound's ability to impair cell growth and arrest the cell cycle in the G0/G1 phase. nih.gov These findings indicate that the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold can be modified to either increase or decrease Cyclin-B1 expression, depending on the other linked chemical moieties.

In Vitro Migration Assay Studies

The anti-migratory potential of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives has been evaluated in various in vitro models. A study involving a series of eighteen derivatives identified compounds that significantly reduced cell migration in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov This inhibition of migration is a crucial aspect of their potential as anticancer agents. nih.gov Further investigation into the mechanism revealed that this activity could be explained by the modulation of key regulators of the epithelial-to-mesenchymal transition (EMT) and inhibition of matrix metalloproteinases. nih.gov

In a separate study, a novel MNK inhibitor based on the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol scaffold, compound 18, was also shown to inhibit cell migration in A549 cells. nih.gov The ability of these compounds to impede cancer cell migration in laboratory assays highlights a significant area of their biological activity.

Antimicrobial Activity

Derivatives of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole have demonstrated a wide range of antimicrobial activities, including effects against mycobacteria, bacteria, fungi, and protozoan parasites.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Several series of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been synthesized and evaluated for their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.netcbijournal.com In one study, a series of ten compounds was tested using the Alamar Blue susceptibility test. researchgate.net The derivative 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole (5f) showed the highest inhibitory activity of 98% with a Minimum Inhibitory Concentration (MIC) of 3.14 µg/ml. researchgate.netcbijournal.com

Another study screened a series of 2,5,6-trisubstituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles using the BACTEC 460 radiometric system. researchgate.net Two compounds, 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde (6c) and (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol (7a), demonstrated the highest inhibitory activity at 100%. researchgate.net Other derivatives showed moderate activity, with inhibition percentages ranging from 15% to 36% at a concentration of >6.25 µg/ml. researchgate.net

Antitubercular Activity of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives against M. tuberculosis H37Rv
CompoundInhibition (%)MIC (µg/ml)Reference
2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole (5f)98%3.14 researchgate.netcbijournal.com
2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole-5-carbaldehyde (6c)100%>6.25 researchgate.net
(2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)methanol (7a)100%>6.25 researchgate.net
Compound 6a36%>6.25 researchgate.net
Compound 6b30%>6.25 researchgate.net
Compound 7c15%>6.25 researchgate.net
Compound 8a20%>6.25 researchgate.net

Antibacterial Activity (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

The antibacterial properties of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. One study found that a series of these compounds possessed slight to moderate activity against Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net However, the same series of compounds was found to be inactive against Staphylococcus aureus. nih.gov Specifically, compounds 5d and 6h were moderately active against E. coli, while compound 7b was moderately active against P. aeruginosa. nih.gov Another study reported moderate antibacterial activity for certain derivatives against E. coli and S. aureus. researchgate.net

Antibacterial Activity of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives
Bacterial StrainActivity LevelActive CompoundsReference
Staphylococcus aureusInactive to Moderate- nih.govresearchgate.net
Pseudomonas aeruginosaSlight to Moderate7b nih.govresearchgate.net
Escherichia coliSlight to Moderate5d, 6h nih.govresearchgate.net

Antifungal Activity (e.g., against Candida albicans)

Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have shown significant antifungal activity, particularly against Candida albicans. nih.govnih.gov A study focusing on imidazole-fused analogues revealed strong antifungal activity and high selectivity for C. albicans over bacteria. nih.gov The compound N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a) demonstrated the highest activity, with a 50% minimal inhibitory concentration (MIC50) of 0.16 µg/mL. nih.gov This potency was noted to be thirteen times that of gatifloxacin (B573) and three times that of fluconazole, two standard control drugs. nih.gov Other studies have consistently reported that derivatives from this chemical class are active against various fungal strains, including C. albicans. nih.govresearchgate.netnih.gov

Antifungal Activity of Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Derivatives against Candida albicans
CompoundActivity (MIC)Reference
Compound 21a0.16 µg/mL (MIC50) nih.gov
General DerivativesSlight to Moderate Activity nih.gov

Antileishmanial Activity

The therapeutic potential of the broader 1,3,4-thiadiazole class extends to antileishmanial activity. derpharmachemica.com A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against both promastigote and amastigote forms of Leishmania major. mui.ac.ir The results showed that all synthesized compounds exhibited good antileishmanial activity. Compound II was identified as the most active after 24 hours of incubation, with half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes. mui.ac.ir The imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole scaffold is specifically recognized for possessing leishmanicidal properties.

Other Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key target in the management of Alzheimer's disease. Several studies have investigated imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives as potential AChE inhibitors.

A novel series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives, which notably lack the zinc-binding sulfonamide group, have demonstrated potent inhibitory activity against AChE. In one study, these compounds exhibited inhibition constants (Kᵢ) in the low nanomolar range, from 20.52 to 54.06 nM. The investigation highlights that these derivatives can serve as a promising foundation for the development of new, potent AChE inhibitors.

Another study designed and synthesized a series of imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives specifically as potential cholinesterase inhibitors for Alzheimer's disease treatment. The in vitro inhibition assays confirmed that these compounds exhibited moderate inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole Derivatives

Compound Type Inhibition Constant (Kᵢ) Reference

Note: This table is interactive and can be sorted by column.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, specifically hCA I and hCA II. A study of non-sulfonamide 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives reported low nanomolar inhibitory activity. The inhibition constants (Kᵢ) were found to be in the range of 23.44–105.50 nM for hCA I and 10.32–104.70 nM for hCA II. Notably, one compound from this series inhibited hCA I up to 18-fold more effectively than the standard inhibitor acetazolamide, while another compound showed a 5-fold selectivity for hCA II.

The potential of these compounds as CA inhibitors is a recurring theme in the literature, demonstrating their significance in target-oriented drug design. researchgate.net

Table 2: Carbonic Anhydrase (hCA I & hCA II) Inhibition by Imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole Derivatives

Isoform Inhibition Constant (Kᵢ) Range Reference
hCA I 23.44 - 105.50 nM

Note: This table is interactive and can be sorted by column.

Fibroblast Stromelysin-1 Inhibition

Based on a review of the available scientific literature, no in vitro studies have been published concerning the specific inhibitory activity of 6-Methylimidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole or its direct derivatives against fibroblast stromelysin-1 (MMP-3).

H(+)-K(+)-Exchanging ATPase Inhibition

A comprehensive search of scientific databases indicates that there are currently no published in vitro studies evaluating the inhibitory effects of 6-Methylimidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole or its derivatives on the H(+)-K(+)-exchanging ATPase enzyme.

β-Glucuronidase Inhibition

While various thiadiazole derivatives have been identified as a new class of β-glucuronidase inhibitors, with some compounds showing activity significantly superior to the standard D-saccharic acid 1,4-lactone, specific in vitro studies on the imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole scaffold are not detailed in the reviewed literature. researchgate.net The general class of 1,2,4-thiadiazole (B1232254) derivatives has been noted for its β-glucuronidase inhibition activities, but quantitative data for the fused imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole system is not available. amsterdamumc.nl

Cyclooxygenase and Jun Kinase Inhibition

Cyclooxygenase (COX) Inhibition:

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. A series of 2,6-diaryl-imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov Molecular docking studies were performed to investigate the interactions between these compounds and the COX-1 and COX-2 enzymes. nih.gov The results indicated that one particular compound exhibited a higher predicted inhibition of COX-2 compared to the standard drug, diclofenac. nih.gov This suggests that the imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole scaffold is a promising candidate for developing selective COX-2 inhibitors. iiarjournals.orgnih.gov

Jun Kinase Inhibition:

A review of the biological activities of imidazo[2,1-b] researchgate.netiiarjournals.orgthiadiazole derivatives reports them as potential inhibitors of Jun kinase. researchgate.net However, a detailed search of the scientific literature did not yield specific in vitro enzyme inhibition studies or quantitative data, such as IC₅₀ values, for this particular activity. Therefore, while it is a noted area of potential biological activity, dedicated research on the direct inhibitory effects of these compounds on Jun kinase appears to be limited.

HIV-1 Protease Inhibition

Research into the anti-HIV activity of the broader class of thiadiazole derivatives has been conducted. However, specific studies detailing the inhibitory activity of 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole against HIV-1 protease are not extensively available in the reviewed literature. The anti-HIV potential of various imidazole (B134444), oxazole, and thiazole hybrids has been a subject of scientific investigation. doi.org

While direct inhibition of HIV-1 protease by 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole is not explicitly documented, the parent scaffold of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole has been investigated for a range of biological activities. researchgate.net Some thiadiazole derivatives have been identified as potential leads for the treatment of HIV-1, although the specific mechanism of action is not always centered on protease inhibition. mdpi.com Often, compounds containing the thiadiazole moiety exhibit anti-HIV activity through mechanisms such as non-nucleoside reverse transcriptase inhibition.

Antioxidant Activity (e.g., FRAP, DPPH Methods)

The antioxidant potential of novel imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole (ITD) hybrid compounds has been assessed using established methodologies such as the Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. In a study by Bayrak et al. (2019), a series of new ITD compounds were synthesized and their antioxidant capacities were examined. The investigation revealed that several of the synthesized compounds exhibited notable activity in both FRAP and DPPH methods. Specifically, compounds designated as 2 , 3a , 3b , 6c , 9 , 11 , and 13 were identified as having antioxidant properties. nih.gov

The study involved fixing the C-2 position of the ITD structure with a 3,4-hydroxybenzene ring and comparing the properties of two series of compounds with either a phenyl or a 4-chlorophenyl group at the C-6 position. Further modifications at the C-5 position with different pharmacophores were also explored to determine their impact on biological activity. nih.gov

Interactive Data Table: Antioxidant Activity of Imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole Derivatives

Compound IDPhenyl Group at C-64-Chlorophenyl Group at C-6Active in FRAP AssayActive in DPPH Assay
2
3a
3b
6c
9
11
13

Antisecretory Activity (e.g., Isolated Rabbit Gastric Glands Assay)

The antisecretory potential of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole derivatives has been investigated, with a focus on their effects on gastric acid secretion. A study by Guerrato et al. reported the synthesis of various imidazo[2,1-b]thiazole (B1210989) and imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole derivatives and evaluated their antisecretory activity. Notably, the compound 2,6-dimethyl-5-hydroxymethylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole was synthesized as part of this research. The study found that a related compound, 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole, demonstrated significant antisecretory activity in the isolated rabbit gastric glands assay. This assay is a standard in vitro method to assess the direct effects of compounds on gastric acid secretion.

The general class of imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazoles has been recognized for possessing antisecretory properties among a range of other biological activities.

Antiviral Research (e.g., against SARS-CoV-2, Rhinovirus)

While specific in vitro studies on the activity of 6-Methylimidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazole against SARS-CoV-2 and rhinovirus are limited, the broader class of thiadiazole-containing compounds has been a subject of antiviral research.

In the context of SARS-CoV-2, several studies have explored the potential of thiazole and thiadiazole derivatives as inhibitors of the main protease (Mpro), an essential enzyme for viral replication. For instance, a study reported the evaluation of thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives as potential inhibitors of the SARS-CoV-2 main protease. doi.org Another in silico study conducted virtual screening of novel thiadiazole-based molecules containing a 1,2,3-triazole moiety against the COVID-19 main protease, with some compounds showing good docking scores. nih.govresearchgate.net

Regarding rhinoviruses, the causative agents of the common cold, research has been conducted on various heterocyclic compounds. One study focused on the development of 3-aryl-1,2,4-oxadiazole derivatives as potent inhibitors of human rhinovirus (hRV). Although this study does not directly involve imidazo[2,1-b] doi.orgmdpi.comnih.govthiadiazoles, it highlights the ongoing effort to identify novel antiviral agents with heterocyclic scaffolds. The antiviral activity of the broader 2-amino-1,3,4-thiadiazole (B1665364) moiety has been reviewed, indicating a wide range of activities against several viral strains. www.gov.br

Structure Activity Relationship Sar Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For 6-methylimidazo[2,1-b] rdd.edu.iqnih.govresearchgate.netthiadiazole derivatives, SAR studies have provided valuable insights.

The nature and position of substituents on the imidazo[2,1-b] rdd.edu.iqnih.govresearchgate.netthiadiazole ring system have a profound impact on biological activity. The presence of the 6-methyl group itself is a key structural feature. SAR studies on related compounds have shown that modifications at the 2- and 5-positions can dramatically alter the antimicrobial, antifungal, and antitubercular potency. For example, the introduction of different aryl or alkyl groups at the 2-position can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets. Similarly, substitution at the 5-position can also lead to significant changes in activity.

Structure Activity Relationship Sar Studies of Imidazo 2,1 B 1 2 3 Thiadiazole Derivatives

Correlating Structural Modifications with Observed Biological Responses

The biological activity of imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives is significantly influenced by the nature and position of substituents on the fused ring system. irjmets.com Systematic modifications at the C-2, C-5, and C-6 positions have led to the identification of derivatives with potent and selective activities.

For instance, in the pursuit of anticancer agents, substitutions at the 5-position have shown notable effects. The introduction of formyl and thiocyanate (B1210189) groups at this position resulted in an increased antiproliferative activity against a panel of 60 human tumor cell lines. researchgate.net Specifically, a derivative bearing a thiocyanate group at C-5 demonstrated significant in vitro anticancer activity against colon cancer cell lines. researchgate.net

In the context of antibacterial and antifungal activity, the substituents on the aryl rings attached at the C-2 and C-6 positions play a critical role. Studies have shown that fixing a 3,4-dihydroxybenzene ring at the C-2 position while varying the substituent at the C-6 position (phenyl or 4-chlorophenyl) significantly impacts antimicrobial and antitubercular activities. nih.gov Further modifications at the C-5 position by introducing different pharmacophores, such as Mannich bases or 1,3-thiazolidin-4-one moieties, have led to compounds with very high anti-tuberculosis activity at low concentrations. nih.gov

Another study focusing on anti-inflammatory properties synthesized a series of 2,6-diaryl-imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives. It was observed that a compound with a trifluoromethyl (-CF3) group on the phenyl ring at the C-2 position exhibited better anti-inflammatory activity than the standard drug, diclofenac. mdpi.com This highlights how specific substitutions can fine-tune the biological response.

The following table summarizes the correlation between structural changes and biological activities for selected imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives.

Position of Modification Substituent Observed Biological Activity
C-5Formyl (-CHO)Increased antiproliferative activity researchgate.net
C-5Thiocyanate (-SCN)Significant anticancer activity (colon cancer) researchgate.net
C-23,4-DihydroxybenzeneFoundation for potent antitubercular agents nih.gov
C-64-ChlorophenylEnhanced antitubercular activity when combined with C-2 and C-5 modifications nih.gov
C-2 Aryl Ring4-Trifluoromethyl (-CF3)Potent anti-inflammatory activity mdpi.com
C-6 Aryl Ring4-Methoxy (-OCH3)High affinity for Pantothenate synthetase (Antitubercular target)
C-6 Aryl Ring4-Nitro (-NO2) / 4-Chloro (-Cl)High affinity for antifungal targets

Identification of Key Pharmacophoric Groups and Substructural Motifs for Enhanced Activity

Structure-activity relationship studies help in identifying the essential chemical moieties or functional groups (pharmacophores) responsible for the molecule's interaction with biological targets. researchgate.net For the imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole class, the fused heterocyclic system itself constitutes the core pharmacophore, providing a rigid scaffold for the optimal orientation of various substituents.

Key substructural motifs that consistently contribute to enhanced biological activity include:

Aryl Groups at C-2 and C-6: The presence of substituted or unsubstituted phenyl rings at both the C-2 and C-6 positions is a common feature in many active derivatives. mdpi.comirjmets.com These aromatic rings are crucial for establishing hydrophobic and van der Waals interactions within the binding pockets of target enzymes or receptors.

Substituents at C-5: The C-5 position is a critical point for electrophilic substitution, and modifications here can significantly modulate activity. irjmets.com The introduction of groups like formyl, thiocyanate, or even larger heterocyclic moieties can lead to enhanced potency, suggesting this position is often oriented towards a region of the biological target where specific interactions can be formed. researchgate.netnih.gov

Specific Functional Groups: The incorporation of particular functional groups on the aryl rings, such as halogens (Cl, Br), methoxy (B1213986) (-OCH3), nitro (-NO2), and trifluoromethyl (-CF3), has been identified as a key strategy for enhancing potency. mdpi.com These groups can act as hydrogen bond acceptors/donors or alter the electronic properties of the molecule to improve target binding.

Molecular docking studies have further elucidated these pharmacophoric requirements. For example, research targeting antitubercular and antifungal activity identified that a methoxy substitution on the phenyl ring at C-6 and a nitro or chloro group on the phenyl ring at the C-2 position led to the highest binding affinity for target proteins like Pantothenate synthetase. This indicates that the combination of these specific motifs creates a highly effective pharmacophore.

Influence of Substituent Position and Electronic Effects on Biological Potency

The biological potency of imidazo[2,1-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivatives is not only dependent on the presence of certain functional groups but also on their specific position and electronic characteristics (i.e., whether they are electron-donating or electron-withdrawing).

SAR studies have generally concluded that the presence of electron-withdrawing groups (EWGs) and less bulky substituents tends to increase biological activities. researchgate.net Conversely, the introduction of electron-donating groups (EDGs) and bulky moieties often leads to a decrease in activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), halogens (F, Cl, Br), and trifluoromethyl (-CF3) are potent EWGs. Their placement on the aryl rings at C-2 or C-6 can enhance biological activity. For example, derivatives with a 4-chlorophenyl or 4-bromophenyl group at the C-6 position often exhibit strong cytostatic and anticancer activities. researchgate.netnih.gov The trifluoromethyl group, a strong EWG, was instrumental in conferring high anti-inflammatory potency. mdpi.com These groups can enhance binding affinity by participating in electrostatic or dipole interactions with the target protein.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) are common EDGs. While sometimes associated with reduced activity, their effect is highly position-dependent and target-specific. For instance, a methoxy group at the para-position of the C-6 phenyl ring was found to be favorable for binding to the antitubercular target Pantothenate synthetase. This suggests that while a general trend exists, specific pockets on a biological target may have a preference for the electronic and steric properties of an EDG.

The position of the substituent is paramount. Generally, substitutions at the para-position of the phenyl rings at C-2 and C-6 are well-tolerated and often lead to the most potent compounds. This may be because this position allows the substituent to extend into a specific sub-pocket of the binding site without causing steric hindrance.

The following table illustrates the influence of electronic effects from substituents on biological potency.

Substituent Electronic Effect Position Impact on Biological Potency
-Cl, -BrElectron-WithdrawingC-6 Aryl (para)Increased anticancer activity researchgate.net
-NO2Strong Electron-WithdrawingC-2 Aryl (para)High affinity for antifungal targets
-CF3Strong Electron-WithdrawingC-2 Aryl (para)Potent anti-inflammatory activity mdpi.com
-OCH3Electron-DonatingC-6 Aryl (para)Favorable for antitubercular activity
-CHOElectron-WithdrawingC-5Increased antiproliferative activity researchgate.net

Future Research Directions and Perspectives on 6 Methylimidazo 2,1 B 1 2 3 Thiadiazole Research

Exploration of Novel Synthetic Pathways for Diversified Scaffolds

The future development of therapeutics based on the 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole core is highly dependent on the ability to generate a wide array of structurally diverse analogs. While the classical synthesis, involving the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone, remains a robust and primary method, future research will likely focus on more innovative and efficient synthetic methodologies. mdpi.comresearchgate.netresearchgate.net

Key areas for exploration include:

Multi-Component Reactions (MCRs): The development of one-pot MCRs offers a promising avenue for rapidly assembling molecular complexity from simple precursors. For the related imidazo[2,1-b]thiazole (B1210989) scaffold, the Groebke–Blackburn–Bienaymé reaction (GBBR) has been successfully employed. mdpi.com Adapting such isocyanide-based MCRs to the synthesis of imidazo[2,1-b] nih.govnih.govthiadiazoles could significantly accelerate the discovery of novel derivatives by allowing for multiple points of diversification in a single synthetic step.

Green Chemistry Approaches: The use of environmentally benign reaction conditions, such as ionic liquids as reusable solvents and catalysts, has been reported for imidazothiadiazole synthesis. Further exploration of microwave-assisted synthesis and catalysis with solid-supported reagents can lead to higher yields, shorter reaction times, and a reduced environmental footprint.

Post-Cyclization Functionalization: The imidazo[2,1-b] nih.govnih.govthiadiazole core is amenable to further chemical modification, particularly at the C-5 position. mdpi.com Established electrophilic substitution reactions like Vilsmeier-Haack formylation, bromination, and thiocyanation provide derivatives with enhanced biological activities. researchgate.netnih.govnih.gov Future work should aim to expand the repertoire of these late-stage functionalization reactions, enabling the introduction of a wider range of pharmacophoric groups to fine-tune the biological and pharmacokinetic properties of the lead compounds. This strategy allows for the creation of focused libraries of compounds around a promising initial hit.

By pursuing these innovative synthetic pathways, chemists can efficiently generate extensive libraries of 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives, providing a rich chemical space for the discovery of new therapeutic agents.

Identification and Validation of New Molecular Targets for Therapeutic Intervention

A significant opportunity for future research lies in the identification and validation of novel molecular targets for 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives. While this scaffold is known for a wide range of biological effects, pinpointing the specific enzymes or receptors responsible for these actions is crucial for mechanism-based drug development. irjmets.com Several promising targets have been identified for the broader imidazothiadiazole class, which warrant further investigation.

Potential molecular targets include:

Protein Kinases: Kinases are critical regulators of cellular processes and established targets in oncology. Imidazo[2,1-b] nih.govnih.govthiadiazoles have been identified as inhibitors of several kinases, including:

Transforming Growth Factor-β Type-I Receptor Kinase (ALK5): Specific derivatives have shown potent ALK5 inhibition with IC50 values in the low nanomolar range (e.g., 0.0012 µM for one derivative), indicating potential for development as antifibrotic or anticancer agents. nih.govresearchgate.net

Focal Adhesion Kinase (FAK): Certain analogs inhibit FAK phosphorylation, a key process in cell migration and survival, with IC50 values between 0.59 and 2.81 µM in mesothelioma cell lines. nih.govamsterdamumc.nl

Pim Kinases: These serine/threonine kinases are implicated in hematopoietic malignancies. While the related imidazo[1,2-b]pyridazine (B131497) scaffold has yielded potent Pim kinase inhibitors, the potential of imidazo[2,1-b] nih.govnih.govthiadiazoles against this target family remains an open area for exploration. semanticscholar.orgfrontiersin.org

Microtubule Dynamics: The mitotic spindle is a validated anticancer target. Imidazo[2,1-b] nih.govnih.govthiadiazole-linked oxindoles have been shown to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle, similar to established agents like colchicine. nih.gov

Metabolic and Other Enzymes: The scaffold has shown inhibitory activity against a diverse set of enzymes, suggesting broad therapeutic potential.

Dihydrofolate Reductase (DHFR): As inhibitors of DHFR, these compounds could function as antimicrobial or anticancer agents, with some analogs demonstrating IC50 values as low as 0.06 µM. nih.gov

Carbonic Anhydrases (hCA I & II) and Acetylcholinesterase (AChE): Non-sulfonamide derivatives have displayed potent, low nanomolar inhibition of these enzymes, suggesting applications in glaucoma, edema, and Alzheimer's disease. nih.govresearchgate.net

Microbial Enzymes: In the context of infectious diseases, enzymes like M. tuberculosis Pantothenate synthetase and fungal Glycylpeptide N-tetradecanoyl transferase have been identified as potential targets through molecular docking studies.

Future efforts should focus on validating these potential targets for 6-methyl-substituted analogs through rigorous biochemical and cell-based assays. Furthermore, chemoproteomics and other unbiased screening approaches could uncover entirely new molecular targets, expanding the therapeutic applicability of this versatile scaffold.

Derivative ClassTarget EnzymeReported Activity (IC50)Potential Therapeutic Area
Imidazo[2,1-b] nih.govnih.govthiadiazolesALK50.0012 µMCancer, Fibrosis
Imidazo[2,1-b] nih.govnih.govthiadiazolesFAK Phosphorylation0.59 - 2.81 µMCancer (Mesothelioma)
Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazineDHFR0.06 µMCancer, Infectious Disease
Imidazo[2,1-b] nih.govnih.govthiadiazoleshCA II10.32 nM (Kᵢ)Glaucoma, Epilepsy
Imidazo[2,1-b] nih.govnih.govthiadiazolesAChE20.52 nM (Kᵢ)Alzheimer's Disease

Advanced Computational Modeling for Mechanism-Based Chemical Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling a more rational, hypothesis-driven approach to chemical design. For the 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole scaffold, these methods can accelerate the journey from hit identification to lead optimization.

Future research will increasingly leverage advanced computational techniques:

Structure-Based Drug Design (SBDD): Molecular docking has been instrumental in understanding how imidazo[2,1-b] nih.govnih.govthiadiazole derivatives may interact with the active sites of target proteins like ALK5, HIV-1 protease, and various microbial enzymes. nih.govnih.govresearchgate.net As more high-resolution crystal structures of relevant targets become available, SBDD will guide the design of new analogs with improved potency and selectivity by optimizing key interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have successfully modeled the antiproliferative activity of imidazo[2,1-b] nih.govnih.govthiadiazoles, identifying lipophilicity, electronic, and steric factors as key determinants of potency. nih.gov Future QSAR models, incorporating larger datasets and more sophisticated machine learning algorithms, will provide deeper insights into the structure-activity landscape and enhance the predictive power for designing novel compounds.

In Silico ADME/Tox Profiling: A critical aspect of drug design is ensuring that potent compounds also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and an acceptable toxicity profile. Computational tools that predict parameters like lipophilicity (CLogP), gastrointestinal absorption, and toxicity risks are being increasingly applied to imidazo[2,1-b] nih.govnih.govthiadiazole derivatives. nih.govnih.gov Integrating these in silico ADME/Tox predictions early in the design cycle will help prioritize compounds with a higher probability of success in later preclinical and clinical stages, saving time and resources.

By combining these computational approaches, researchers can more effectively navigate the complex chemical space of 6-methylimidazo[2,1-b] nih.govnih.govthiadiazole derivatives, leading to the efficient design of potent and drug-like candidates for a variety of therapeutic interventions.

Q & A

Q. What are the common synthetic routes for 6-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives?

The synthesis typically involves cyclization reactions between 2-amino-1,3,4-thiadiazole derivatives and α-haloketones. For example, hydrazonoyl halides can react with alkyl carbothioates to form the thiadiazole core . Microwave-assisted synthesis and solvent-free conditions are also employed to enhance yields and reduce reaction times . Key intermediates like 2-amino-1,3,4-thiadiazoles are synthesized via condensation of thiosemicarbazide with aryl carboxylic acids under acidic conditions (e.g., H2SO4 or POCl3) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on techniques like <sup>1</sup>H/<sup>13</sup>C NMR, IR spectroscopy, and X-ray crystallography. For instance, X-ray studies of analogous compounds (e.g., 5,6-dimethyl derivatives) confirm protonation occurs at the N(7) position in the thiadiazole ring . NMR spectral data (e.g., δ ~2.5 ppm for methyl groups) and mass spectrometry (LCMS) validate molecular weight and purity .

Q. What are the primary biological targets of this compound derivatives?

These compounds often target cyclooxygenases (COX-1/COX-2), inhibiting prostaglandin synthesis to reduce inflammation . Derivatives also exhibit anticancer activity by disrupting kinase pathways (e.g., EGFR or FAK) in pancreatic and breast cancer models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for imidazo[2,1-b][1,3,4]thiadiazoles?

Discrepancies arise from varying reaction conditions (e.g., solvent, temperature, or catalysts). For acid-sensitive substituents, traditional methods using H2SO4 may degrade products; alternative catalysts like ionic liquids or nano-MgO improve compatibility . Optimization via Design of Experiments (DoE) or computational modeling (e.g., DFT) can identify optimal parameters .

Q. What strategies enhance the anticancer potency of this compound derivatives?

Structural modifications include:

  • Introducing trifluoromethyl or bromo groups at C-5/C-6 to improve membrane permeability .
  • Hybrid scaffolds (e.g., coupling with benzothiazole or indole moieties) to target multiple pathways (e.g., EGFR and FAK) .
  • Palladium-catalyzed amination at C-5 to diversify substituents and enhance selectivity .

Q. How do protonation states and crystal packing influence the reactivity of imidazo[2,1-b][1,3,4]thiadiazoles?

X-ray crystallography reveals protonation at N(7) stabilizes the heterocyclic core, affecting intermolecular interactions (e.g., hydrogen bonding) and solubility . Crystal lattice parameters (e.g., space group P-1, specific dihedral angles) guide co-crystal design for drug formulation .

Q. What advanced techniques validate the mechanism of action of these compounds in biological systems?

  • Kinase inhibition assays : Measure IC50 values against targets like EGFR or FAK using purified enzymes .
  • Molecular docking : Predict binding modes to COX-2 or FAK (PDB: 1PXX) using software like AutoDock .
  • In vivo models : Assess pharmacokinetics (e.g., bioavailability) in xenograft mice, supported by HPLC-MS for metabolite profiling .

Q. How can researchers address challenges in functionalizing the thiadiazole ring without destabilizing the core structure?

  • Use mild bromination agents (e.g., N-bromosuccinimide) to introduce halogens at C-5 .
  • Employ microwave-assisted Suzuki-Miyaura coupling for aryl substitutions .
  • Protect reactive sites (e.g., N-7) with Boc groups during synthesis .

Methodological Notes

  • Spectral Analysis : Always cross-validate NMR assignments with HSQC/HMBC for regiochemical confirmation .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
  • Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst loading) in detail to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.